N-(3-chlorophenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide N-(3-chlorophenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide
Brand Name: Vulcanchem
CAS No.: 338397-12-9
VCID: VC4166596
InChI: InChI=1S/C15H10ClN5O3/c16-11-2-1-3-12(7-11)19-15(22)10-4-5-13(14(6-10)21(23)24)20-9-17-8-18-20/h1-9H,(H,19,22)
SMILES: C1=CC(=CC(=C1)Cl)NC(=O)C2=CC(=C(C=C2)N3C=NC=N3)[N+](=O)[O-]
Molecular Formula: C15H10ClN5O3
Molecular Weight: 343.73

N-(3-chlorophenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide

CAS No.: 338397-12-9

Cat. No.: VC4166596

Molecular Formula: C15H10ClN5O3

Molecular Weight: 343.73

* For research use only. Not for human or veterinary use.

N-(3-chlorophenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide - 338397-12-9

Specification

CAS No. 338397-12-9
Molecular Formula C15H10ClN5O3
Molecular Weight 343.73
IUPAC Name N-(3-chlorophenyl)-3-nitro-4-(1,2,4-triazol-1-yl)benzamide
Standard InChI InChI=1S/C15H10ClN5O3/c16-11-2-1-3-12(7-11)19-15(22)10-4-5-13(14(6-10)21(23)24)20-9-17-8-18-20/h1-9H,(H,19,22)
Standard InChI Key ANOHOYYOKGZTHB-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Cl)NC(=O)C2=CC(=C(C=C2)N3C=NC=N3)[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (C15H10ClN5O3, MW: 343.73 g/mol) features:

  • Nitro group at position 3 of the benzene ring.

  • 1,2,4-Triazole at position 4, linked via a nitrogen atom.

  • 3-Chlorophenyl carboxamide at position 1, providing hydrophobic interactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Density1.52 ± 0.1 g/cm³ (predicted)
pKa11.31 ± 0.70 (predicted)
Molecular Weight343.73 g/mol
SolubilityLow (hydrophobic core)

The nitro and triazole groups enhance electron-deficient characteristics, influencing binding to fungal cytochrome P450 enzymes .

Synthesis and Characterization

Synthetic Pathways

The synthesis involves multi-step reactions:

  • Triazole Ring Formation: Cyclization of nitriles or hydrazines under basic conditions .

  • Nitro Functionalization: Nitration of the benzene ring using HNO3/H2SO4 .

  • Carboxamide Coupling: Amidation of the benzene core with 3-chloroaniline via EDCI/HOBt activation .

Key Reaction Steps:

  • Step 1: 1-Amino-3-nitro-1H-1,2,4-triazole is reacted with 4-nitrobenzoyl chloride to form the intermediate.

  • Step 2: Coupling with 3-chlorophenylamine yields the final product .

Characterization Techniques

  • NMR Spectroscopy: Confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm) .

  • Mass Spectrometry: Molecular ion peak at m/z 343.73 [M+H]+ .

  • X-ray Diffraction: Resolves crystal packing and hydrogen-bonding interactions (e.g., triazole N–H···O nitro) .

Biological Activity and Mechanism

Antifungal Activity

The compound inhibits Candida albicans CYP51 (CaCYP51), a key enzyme in ergosterol biosynthesis.

Table 2: Pharmacological Data

ParameterValue (vs. Fluconazole)Source
IC50 (CaCYP51)0.31 μM (vs. 0.28 μM)
MIC (C. albicans)0.125 μg/mL (vs. 0.25 μg/mL)
Binding Affinity (Kd)31 ± 8 nM (vs. 46 ± 8 nM)
  • Mechanism: Coordination of the triazole nitrogen to CYP51’s haem iron disrupts ergosterol synthesis .

  • Resistance Mitigation: Retains activity against Y132H/K143R mutant strains due to extended hydrophobic interactions .

Pharmacological Applications

Antifungal Formulations

  • Topical Creams: Low systemic absorption minimizes toxicity.

  • Combination Therapy: Synergizes with polyenes (e.g., amphotericin B) to overcome resistance .

Agricultural Uses

  • Crop Protection: Effective against Aspergillus species in post-harvest treatments .

VendorPurityPrice (1 mg)Source
American Custom Chemicals95%$647.61
Matrix Scientific98%$918 (500 mg)

Future Directions

  • Structure-Activity Relationships (SAR): Optimize substituents (e.g., methoxy groups) to enhance solubility .

  • Clinical Trials: Evaluate oral bioavailability and long-term toxicity .

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